![molecular formula C20H17N3O4S2 B2718827 N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-49-6](/img/structure/B2718827.png)
N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
“N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolinones, which are nitrogen-containing heterocycles . Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . They are known for their stability and a wide range of biological activities .
Synthesis Analysis
Quinazolines are synthesized through various methods. One of the common methods involves transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones can be modified by various substitutions around the quinazolinone system, which can significantly change their biological activity .Chemical Reactions Analysis
Quinazolinones are known for their diverse chemical reactions. They are used in the synthesis of various pharmaceuticals . The chemical reactivity of quinazolinones can be evaluated using density functional theory (DFT) analysis .Scientific Research Applications
- Quinazolinones exhibit promising anticancer potential. Researchers have investigated their role in inhibiting cancer cell growth and metastasis. Specific derivatives of this compound have demonstrated activity against various cancer types, including lung, breast, and colon cancers .
- Quinazolinone derivatives have been evaluated for their antimicrobial and antifungal effects. These compounds may serve as potential agents against bacterial and fungal infections .
- Some quinazolinone derivatives exhibit antitubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Due to their lipophilicity, quinazolinones can penetrate the blood-brain barrier. This property makes them suitable for targeting CNS diseases. Scientists have investigated their potential in treating conditions like neurodegenerative disorders and epilepsy .
- Quinazolinones have been studied as protein kinase inhibitors. These enzymes play crucial roles in cell signaling pathways, making them attractive targets for drug development. Specific derivatives may modulate kinase activity and impact cellular processes .
- Certain quinazolinone derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds may have implications in managing diabetes and related metabolic disorders .
Anticancer Activity
Antimicrobial and Antifungal Properties
Antitubercular Activity
Central Nervous System (CNS) Targeting
Protein Kinase Inhibition
α-Glucosidase Inhibition
Future Directions
Quinazolinones continue to be an area of interest due to their diverse pharmacological activities . Future research may focus on the synthesis of new quinazolinone-based compounds as potential drugs of anticancer potency . Additionally, modifications to the substitutions around the quinazolinone system could lead to increased activity .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-10-4-6-14-12(8-10)18(24)22-17-16(29-20(28)23(14)17)19(25)21-13-9-11(26-2)5-7-15(13)27-3/h4-9H,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJBVPZWYIEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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